2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol
Description
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-5-[[3-(trifluoromethyl)phenyl]methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)12-3-1-2-11(8-12)10-24-13-4-5-14(16(23)9-13)15-6-7-21-22-15/h1-9,23H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQZYAIUOPAMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C3=CC=NN3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. A representative procedure involves:
Reagents :
- 1,3-Diketone (e.g., acetylacetone)
- Hydrazine hydrate (N₂H₄·H₂O)
- Solvent: Ethanol or DMF
- Catalyst: p-Toluenesulfonic acid (p-TsOH)
Procedure :
- Dissolve 1,3-diketone (10 mmol) in ethanol (50 mL).
- Add hydrazine hydrate (12 mmol) dropwise at 0°C.
- Reflux at 80°C for 6–8 hours.
- Isolate the pyrazole intermediate via vacuum filtration (Yield: 75–85%).
Table 1 : Optimization of Pyrazole Synthesis Conditions
| Entry | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | None | 68 |
| 2 | DMF | 120 | p-TsOH | 82 |
| 3 | Toluene | 110 | AcOH | 73 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) moiety is introduced via radical trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one):
Reagents :
- Pyrazole intermediate (5 mmol)
- Togni’s reagent (6 mmol)
- Catalyst: CuI (10 mol%)
- Solvent: DCE (1,2-dichloroethane)
Procedure :
- Suspend CuI (0.5 mmol) in DCE (20 mL).
- Add pyrazole intermediate and Togni’s reagent under N₂ atmosphere.
- Stir at 60°C for 12 hours.
- Purify via column chromatography (Hexanes:EtOAc = 4:1) (Yield: 60–70%).
Mechanistic Insight :
The Cu(I) catalyst facilitates single-electron transfer (SET), generating CF₃ radicals that couple with the pyrazole’s aromatic system.
Etherification of the Phenolic Backbone
The benzyl ether linkage is established via Williamson synthesis between 3-(trifluoromethyl)benzyl bromide and a phenolic intermediate:
Reagents :
- Phenolic substrate (5 mmol)
- 3-(Trifluoromethyl)benzyl bromide (6 mmol)
- Base: K₂CO₃ (15 mmol)
- Solvent: Acetone
Procedure :
- Dissolve phenol (5 mmol) and K₂CO₃ in acetone (30 mL).
- Add 3-(trifluoromethyl)benzyl bromide (6 mmol) dropwise.
- Reflux at 60°C for 5 hours.
- Extract with EtOAc, wash with brine, and dry over Na₂SO₄ (Yield: 80–88%).
Table 2 : Solvent Screening for Etherification
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetone | K₂CO₃ | 5 | 85 |
| 2 | DMF | Cs₂CO₃ | 3 | 78 |
| 3 | THF | NaH | 4 | 72 |
Advanced Optimization Strategies
Rh(III)-Catalyzed C–H Functionalization
Recent advancements employ transition-metal catalysis for direct C–H bond functionalization, bypassing pre-functionalized intermediates:
Conditions :
- Catalyst: [RhCp*Cl₂]₂ (5 mol%)
- Oxidant: AgOAc (2 equiv)
- Solvent: DCE at 100°C
Outcome :
Solvent-Controlled Regioselectivity
Solvent polarity critically influences regioselectivity during pyrazole formation:
Observations :
- Polar aprotic solvents (DMF) : Favor 1,3-substitution (80% selectivity).
- Non-polar solvents (toluene) : Promote 1,5-substitution (65% selectivity).
Characterization and Quality Control
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.45 (m, 4H, Ar-H), 5.15 (s, 2H, OCH₂).
- ¹³C NMR : 156.8 (C-O), 143.2 (CF₃), 128.9–121.4 (Ar-C).
- HRMS : m/z calc. for C₁₇H₁₃F₃N₂O₂ [M+H]⁺: 335.1004; found: 335.1001.
Chemical Reactions Analysis
2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or rhodium complexes . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol. Notably:
-
Mechanism of Action :
- The compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. It has been shown to induce cell cycle arrest in the sub-G1 phase, suggesting that it may trigger apoptosis in cancer cells .
- Molecular docking studies indicate strong binding affinities to matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor progression and metastasis .
- In Vitro Studies :
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The structural components of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol play a crucial role in its biological activity:
- Pyrazole Ring : Essential for anticancer activity; modifications can enhance potency.
- Trifluoromethyl Group : Increases lipophilicity and may improve bioavailability.
- Hydroxyl Group : Contributes to the compound's solubility and potential interaction with biological targets.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives:
- BPU Compound Study : A structurally similar compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was synthesized and tested for anticancer properties. Results indicated significant cytotoxicity across various cancer cell lines and promising results in inhibiting angiogenesis .
- Computational Studies : Computational modeling has been employed to predict the binding affinities of these compounds to critical proteins involved in cancer progression, supporting the hypothesis that structural modifications could yield more potent derivatives .
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole ring can interact with various biological pathways, influencing processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar compounds to 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol include other pyrazole derivatives and trifluoromethylated compounds. These compounds share some structural features but differ in their specific functional groups and overall molecular architecture. For example:
2-(1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with different substituents, used in similar research applications.
Trifluoromethylated benzenes: Compounds with the trifluoromethyl group attached to a benzene ring, used in pharmaceuticals and agrochemicals.
The uniqueness of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol lies in its combination of the pyrazole ring and the trifluoromethyl group, which together confer distinct chemical and biological properties.
Biological Activity
The compound 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol
- Molecular Formula : C16H15F3N2O2
- CAS Number : Not specified in available literature.
The biological activity of 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol is primarily linked to its interaction with various molecular targets involved in cancer proliferation and survival. Preliminary studies suggest that this compound may inhibit key enzymes associated with tumor growth, such as matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
Anticancer Activity
Recent studies have shown that similar pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , demonstrated cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values for BPU were reported as follows:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | High |
| HeLa | 9.22 ± 0.17 | Moderate |
| MCF-7 | Not specified | Moderate |
These results indicate the potential of pyrazole derivatives in targeting cancer cells effectively.
In Vivo Studies
In vivo assays using the chick chorioallantoic membrane (CAM) model have demonstrated that compounds similar to 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol can inhibit angiogenesis, a critical process in tumor growth. The ability to reduce blood vessel formation suggests a promising therapeutic avenue for cancer treatment.
Computational Studies
Molecular docking studies have indicated favorable binding interactions between pyrazole derivatives and MMPs. For example, BPU displayed docking energies of -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, suggesting strong affinity and potential as an inhibitor for these enzymes . Such computational insights are vital for understanding the mechanism of action and guiding further drug design efforts.
Case Studies
A notable case study involved the synthesis and biological evaluation of various pyrazole derivatives, including those with trifluoromethyl substitutions. These studies have consistently shown enhanced biological activities compared to their non-substituted counterparts . The modifications not only improved anticancer efficacy but also broadened the spectrum of biological activities exhibited by these compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(1H-pyrazol-3-yl)-5-{[3-(trifluoromethyl)benzyl]oxy}benzenol, and how can reaction conditions be optimized?
Answer: A common approach involves coupling a pyrazole-containing phenol derivative with a trifluoromethylbenzyl halide under basic conditions. For example:
- Protection/Deprotection Strategies : Use para-methoxybenzyl (PMB) groups to protect hydroxyl intermediates, as described in the synthesis of analogous pyrazole derivatives . Sodium hydride (NaH) in anhydrous solvents (e.g., THF or DMF) is effective for deprotonation and facilitating nucleophilic substitution .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of benzylating agent) and temperature (60–80°C) to improve yields. Purify via column chromatography using gradients of ethyl acetate/hexane.
Q. How can spectroscopic techniques validate the structure and purity of this compound?
Answer:
- NMR Analysis : Compare experimental - and -NMR spectra with computed chemical shifts. For instance, the trifluoromethyl group () appears as a singlet near 125–130 ppm in -NMR .
- IR Spectroscopy : Confirm hydroxyl (3400 cm), ether (1250 cm), and pyrazole ring (C=N stretch near 1600 cm) functional groups .
- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify the molecular ion peak ([M+H]) with <2 ppm error.
Q. What crystallographic methods are suitable for determining its three-dimensional structure?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like dichloromethane/hexane. Collect data using a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement with SHELX : Use SHELXL for structure refinement. Key parameters include:
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| 10.228, 11.018, 12.604 Å | |
| 107.776°, 100.416°, 112.767° | |
| -factor | 0.050 |
Reference SHELX workflows for handling twinned or high-resolution data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethylbenzyloxy substituent?
Answer:
- Comparative Synthesis : Prepare analogs with substituents like -CH, -Cl, or -OCH at the benzyl position. Evaluate biological activity (e.g., enzyme inhibition) to correlate electronic/steric effects .
- Computational Modeling : Perform DFT calculations to analyze the substituent’s electrostatic potential and lipophilicity (logP). Compare with docking scores in target proteins (e.g., kinases) .
Q. What computational strategies predict binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., PLK1 kinase). Parameterize the trifluoromethyl group with partial charges from Gaussian09 calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the pyrazole nitrogen and key residues (e.g., Asp154 in PLK1) .
Q. How can researchers resolve contradictions in synthetic yields or purity when varying protection strategies?
Answer:
- Case Study : If PMB protection (yield: 65%) underperforms compared to tert-butyldimethylsilyl (TBS) groups, analyze steric hindrance via -NMR (e.g., upfield shifts in protected intermediates) .
- Troubleshooting : Optimize deprotection steps (e.g., TFA/CHCl for PMB removal) and confirm completeness via LC-MS. If impurities persist, employ preparative HPLC with a C18 column .
Q. What experimental designs are recommended for assessing metabolic stability in vitro?
Answer:
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life () using first-order kinetics .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC values >10 μM suggest low risk of drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
